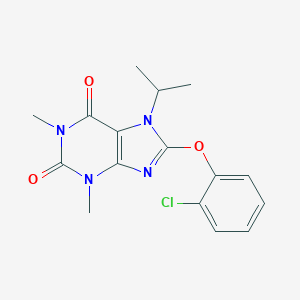![molecular formula C25H17BrN2O4 B300481 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B300481.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide is a compound that belongs to the family of furan-2-carboxamides. It is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as BZF-MF and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide is not fully understood. However, it has been found to interact with various receptors in the body, including the serotonin receptor. This interaction leads to the modulation of various physiological processes in the body.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been found to have anxiolytic and antidepressant effects, as well as antinociceptive effects. This compound has also been found to have potential use in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide in lab experiments include its potential use in the treatment of various neurological disorders. This compound has also been found to have anxiolytic and antidepressant effects, which make it a potential candidate for further research. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
1. Further studies on the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide.
2. Studies on the potential use of this compound in the treatment of various neurological disorders.
3. Studies on the potential side effects of this compound.
4. Studies on the potential use of this compound in the treatment of anxiety and depression.
5. Studies on the potential use of this compound in the treatment of pain.
6. Studies on the pharmacokinetics and pharmacodynamics of this compound.
7. Studies on the potential use of this compound in the treatment of cancer.
8. Studies on the potential use of this compound in the treatment of inflammation.
9. Studies on the potential use of this compound in the treatment of diabetes.
10. Studies on the potential use of this compound in the treatment of cardiovascular diseases.
Métodos De Síntesis
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide involves the use of various reagents and solvents. The synthesis method involves the reaction of 2-methoxy-5-(4-bromophenyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminophenol and 2-furoic acid to form the final product, BZF-MF.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a potential candidate for further research.
Propiedades
Nombre del producto |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide |
|---|---|
Fórmula molecular |
C25H17BrN2O4 |
Peso molecular |
489.3 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H17BrN2O4/c1-30-21-11-8-16(25-28-18-4-2-3-5-22(18)32-25)14-19(21)27-24(29)23-13-12-20(31-23)15-6-9-17(26)10-7-15/h2-14H,1H3,(H,27,29) |
Clave InChI |
MOYZDNRVCGABJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)


![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid](/img/structure/B300416.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)